Introduction: The Strategic Importance of a Functionalized Thiophene Building Block
Introduction: The Strategic Importance of a Functionalized Thiophene Building Block
An In-Depth Technical Guide to (4-Hexylthiophen-2-yl)trimethylstannane: A Cornerstone for Organic Electronics
(4-Hexylthiophen-2-yl)trimethylstannane is a specialized organotin compound that has emerged as a critical building block for the synthesis of high-performance organic electronic materials. Its structure, featuring a hexyl-substituted thiophene ring coupled to a trimethylstannyl group, is precisely engineered for utility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its chemical properties, synthesis, and applications, with a focus on the practical insights required by researchers in materials science and drug development. The primary utility of this reagent lies in its role as a nucleophilic partner in Stille cross-coupling reactions, enabling the regioselective formation of carbon-carbon bonds. This capability is fundamental to the construction of conjugated polymers and small molecules used in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1] The hexyl side chain imparts solubility to the resulting polymers, a crucial factor for solution-based processing and device fabrication.
Chemical Identity and Physicochemical Properties
The compound's structure is centered around a five-membered thiophene ring. A hexyl group is attached at the 4-position, and the reactive trimethylstannyl moiety is at the 2-position, which is one of the most activated sites for cross-coupling.
Molecular Structure
Caption: Chemical structure of (4-Hexylthiophen-2-yl)trimethylstannane.
Physicochemical and Spectroscopic Data
A summary of the key properties of (4-Hexylthiophen-2-yl)trimethylstannane is provided below. These data are essential for reaction planning, characterization, and safety assessments.
| Property | Value | Reference |
| CAS Number | 154717-22-3 | [2] |
| Molecular Formula | C₁₃H₂₄SSn | [2] |
| Molecular Weight | 331.10 g/mol | [2] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| SMILES | C(C)C | [2] |
| ¹H NMR (CDCl₃) | Expected signals: δ ~7.1 ppm (s, 1H, thiophene-H), ~6.9 ppm (s, 1H, thiophene-H), ~2.6 ppm (t, 2H, Ar-CH₂), ~1.6 ppm (m, 2H, CH₂), ~1.3 ppm (m, 6H, (CH₂)₃), ~0.9 ppm (t, 3H, CH₃), ~0.35 ppm (s, 9H, Sn(CH₃)₃) | [3] |
| ¹³C NMR (CDCl₃) | Expected signals: Aromatic carbons (δ 120-150 ppm), aliphatic carbons (δ 14-35 ppm), and Sn-CH₃ carbons (δ ~ -8 ppm) | [4] |
Note: NMR data are predicted based on the analysis of similar structures, such as trimethyl(4-octylthiophen-2-yl)stannane, as specific experimental data for the title compound were not available in the search results.[3][5]
Synthesis Protocol: A Validated Approach
The synthesis of (4-Hexylthiophen-2-yl)trimethylstannane is typically achieved via a two-step process involving the lithiation of a substituted thiophene followed by quenching with an electrophilic tin species. This method offers high yields and regioselectivity.
Workflow Diagram: Synthesis of (4-Hexylthiophen-2-yl)trimethylstannane
Caption: Generalized workflow for the synthesis of the title compound.
Detailed Step-by-Step Methodology
This protocol is adapted from a validated procedure for a similar substrate.[3]
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 3-hexylthiophene (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, ~1.1 equivalents) dropwise while maintaining the temperature. The reaction is highly exothermic and the addition rate should be controlled.
-
Causality: n-BuLi is a strong base that selectively deprotonates the most acidic proton on the thiophene ring, which is at the 2-position, to form a highly reactive organolithium intermediate. The low temperature is critical to prevent side reactions.
-
-
Stannylation: Stir the mixture at -78 °C for 2 hours. Subsequently, add a solution of trimethyltin chloride (Me₃SnCl, ~1.2 equivalents) in THF in one portion.
-
Causality: The nucleophilic carbon of the lithiated thiophene attacks the electrophilic tin atom of Me₃SnCl, displacing the chloride ion to form the desired C-Sn bond.
-
-
Workup: Allow the reaction mixture to warm to room temperature and stir for 1 hour. Quench the reaction by carefully adding water.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate (MgSO₄). After filtration, the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the final product as a pale liquid.
Core Application: The Stille Cross-Coupling Reaction
The paramount application of (4-Hexylthiophen-2-yl)trimethylstannane is as a coupling partner in the Stille reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between an organostannane and an organic halide or triflate.[6]
Reaction Mechanism and Advantages
The catalytic cycle involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the thiophene group from tin to palladium, and reductive elimination to form the product and regenerate the Pd(0) catalyst.
-
Trustworthiness: The Stille coupling is highly reliable and tolerant of a wide variety of functional groups, including esters, ketones, and nitro groups.[6] Unlike more reactive organometallics (e.g., Grignard or organolithium reagents), organostannanes like (4-Hexylthiophen-2-yl)trimethylstannane are stable to air and moisture, simplifying their handling.[6][7]
Representative Protocol: Synthesis of a Bithiophene Derivative
This protocol describes the coupling of (4-Hexylthiophen-2-yl)trimethylstannane with an aryl bromide.
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Reagent Setup: In a Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 mmol), (4-Hexylthiophen-2-yl)trimethylstannane (1.1 mmol), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).[3][8]
-
Solvent Addition: Add anhydrous and degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir for 12-16 hours.[9] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: After cooling, evaporate the solvent. The primary challenge in Stille couplings is the removal of tin byproducts. This can be achieved by washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) or by filtering the crude product through a silica plug treated with triethylamine.[6] Final purification is typically performed by column chromatography.
Safety, Handling, and Storage
Organotin compounds are highly toxic and require careful handling in a well-ventilated fume hood.
-
Hazards: (4-Hexylthiophen-2-yl)trimethylstannane is classified as acutely toxic. It is fatal if swallowed, inhaled, or in contact with skin, and is very toxic to aquatic life with long-lasting effects.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[10][11] Respiratory protection may be necessary depending on the scale and ventilation.[12]
-
Handling: Avoid all contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2][12] Ensure eyewash stations and safety showers are readily accessible.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[10] The product should be stored locked up.
Conclusion
(4-Hexylthiophen-2-yl)trimethylstannane is a high-value reagent that serves as a linchpin in the synthesis of advanced organic materials. Its well-defined structure, coupled with the reliability of the Stille reaction, provides chemists with a powerful tool for constructing complex conjugated systems. A thorough understanding of its properties, synthesis, and handling protocols is essential for leveraging its full potential while ensuring laboratory safety.
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ResearchGate. (n.d.). Synthesis of tributyl(4-hexylthiophen-2-yl)stannane. Retrieved from ResearchGate. [Link]
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National Center for Biotechnology Information. (2023, March 15). Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution. Retrieved from PMC. [Link]
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Chemsrc. (2025, August 24). [4-hexyl-5-(3-hexyl-5-trimethylstannylthiophen-2-yl)thiophen-2-yl]-trimethylstannane. Retrieved from chemsrc.com. [Link]
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Semantic Scholar. (n.d.). Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P- regulated photocatalytic. Retrieved from semanticscholar.org. [Link]
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Arctom Scientific. (n.d.). CAS NO. 37496-13-2 | Trimethyl(thiophen-2-yl)stannane. Retrieved from arctom.com. [Link]
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American Chemical Society. (2022, July 21). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A‐D‐A. Retrieved from pubs.acs.org. [Link]
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Wiley Online Library. (n.d.). 3-hexyl-2-(3-hexylthiophen-2-yl)-5-(4-hexylthiophen-2-yl)thiophene. Retrieved from spectrabase.com. [Link]
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MDPI. (2023, April 7). (1R,2R,4R)-N-((4-((4-(2-carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. Retrieved from mdpi.com. [Link]
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AcrosPharmatech. (n.d.). [3-Hexyl-5-[4-(4-hexyl-5-trimethylstannylthiophen-2-yl)-2,1,3-benzothiadiazol-7-yl]thiophen-2-yl]-trimethylstannane. Retrieved from acrospharmatech.com. [Link]
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